molecular formula C24H25NO4 B2509575 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929514-31-8

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

Cat. No.: B2509575
CAS No.: 929514-31-8
M. Wt: 391.467
InChI Key: KBLQMWLGGNNMEF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a methoxybenzoyl group, and a cyclohexanecarboxamide moiety, which together contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the cyclohexanecarboxamide moiety is attached through an amide coupling reaction, often employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl groups in the benzoyl and carboxamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The benzofuran core and methoxybenzoyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
  • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
  • N-[2-(4-fluorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide

Uniqueness

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-15-20-13-10-18(25-24(27)17-6-4-3-5-7-17)14-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h8-14,17H,3-7H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQMWLGGNNMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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